spiro[2H-chromene-3,1'-cyclopropane]-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2H-chromene-3,1'-cyclopropane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYPIHVEAISRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368407-47-9 | |
| Record name | 2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-chromene-3,1’-cyclopropane]-4-one typically involves the use of transition metal catalysts. One common method is the cyclization of appropriate precursors under the influence of a catalyst such as palladium or copper. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or dichloromethane, and may require the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of spiro[2H-chromene-3,1’-cyclopropane]-4-one would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-chromene-3,1’-cyclopropane]-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the chromene moiety, often facilitated by reagents such as sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original spirocyclic structure, as well as substituted chromene derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- Complex Molecule Synthesis : Spiro[2H-chromene-3,1'-cyclopropane]-4-one serves as a key building block in the synthesis of more complex spirocyclic compounds. Its unique structural features allow for the development of derivatives with potential pharmaceutical applications.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of diverse derivatives that may exhibit enhanced properties or functionalities.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Conditions/Agents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |
| Reduction | Hydrogen gas with palladium catalyst | Reduced spirocyclic compounds |
| Substitution | Sodium hydride, lithium diisopropylamide | Substituted chromene derivatives |
Biological Applications
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown its efficacy against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : The compound has demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Infections : It also exhibits antifungal properties against various fungi.
Table 2: Antimicrobial Activity of Spiro Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4a | E. coli | 15 µg/mL | |
| 4g | Syncephalastrum racemosum | 10 µg/mL | |
| 4h | Staphylococcus aureus | 12 µg/mL |
Anticancer Properties
The compound is being explored for its potential anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Industrial Applications
Material Science
Due to its rigid and stable spirocyclic structure, this compound is being investigated for applications in material science. Its unique properties make it suitable for the development of advanced materials such as polymers and composites.
Mechanism of Action
The mechanism of action of spiro[2H-chromene-3,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, this compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Spiro[chroman-2,1'-cyclobutan]-4-one
- Structure : Replaces the cyclopropane with a cyclobutane ring (C₄), increasing ring size and reducing strain.
- Molecular Formula : C₁₂H₁₂O₂ (identical to the cyclopropane analog).
- Properties :
- Applications : Less explored in biological contexts but serves as a structural analog for stability studies .
Spiro[chromene-4,1'-cyclopropan]-2'-yl Derivatives
- Structure : Features a chromene-4-one fused to cyclopropane at position 4 instead of 3.
- Key Example: 4-[4-Cyano-2-({(2'R,4S)-6-[(propane-2-yl)carbamoyl]-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carbonyl}amino)phenyl]butanoic acid (EP4 antagonist).
- Biological Activity : Demonstrates potent inhibition of EP4 receptors, highlighting the role of cyclopropane in enhancing binding affinity .
3'-Phenyl-4H-spiro[chromene-3,2'-oxiran]-4-one
- Structure : Incorporates an oxirane (epoxide) ring instead of cyclopropane.
- Molecular Formula : C₁₆H₁₂O₃.
- Properties :
- Applications: Potential utility in covalent drug design targeting cysteine residues in enzymes.
Spiro[chroman-2,1'-cyclohexan]-4-one
- Structure : Substitutes cyclopropane with a cyclohexane ring (C₆).
- Molecular Formula : C₁₆H₁₈O₂.
- Properties :
- Applications : Used in research for neurodegenerative disease models due to improved blood-brain barrier penetration .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
| Compound | Ring Type | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Spiro[2H-chromene-3,1'-cyclopropane]-4-one | Cyclopropane | C₁₂H₁₂O₂ | 188.23 | High ring strain, electron-deficient |
| Spiro[chroman-2,1'-cyclobutan]-4-one | Cyclobutane | C₁₂H₁₂O₂ | 188.23 | Moderate strain, stable |
| 3'-Phenyl-spiro[chromene-3,2'-oxiran]-4-one | Oxirane | C₁₆H₁₂O₃ | 252.27 | Polar, reactive epoxide |
| Spiro[chroman-2,1'-cyclohexan]-4-one | Cyclohexane | C₁₆H₁₈O₂ | 242.31 | Hydrophobic, stable |
Biological Activity
Spiro[2H-chromene-3,1'-cyclopropane]-4-one is a unique bicyclic compound featuring a spiro connection between a chromene and a cyclopropane moiety. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural characteristics of this compound contribute to its interaction with various biological targets, making it a candidate for drug development.
Chemical Structure and Synthesis
The compound's structure consists of a benzopyran ring fused to a cyclopropane ring, which is responsible for its intriguing chemical reactivity and biological properties. The synthesis of this compound typically involves multiple steps, including halogenation and reduction reactions to yield various derivatives that may exhibit enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, in an agar well diffusion method, certain derivatives demonstrated higher efficacy against Escherichia coli compared to reference drugs .
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4a | E. coli | 15 µg/mL | |
| 4g | Syncephalastrum racemosum | 10 µg/mL | |
| 4h | Staphylococcus aureus | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, compounds derived from this structure have shown cytotoxic effects on colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cells. For example, certain derivatives exhibited low micromolar range inhibitory activity and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and microtubule destabilization .
Table 2: Anticancer Activity of Spiro Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4a | HCT-116 | 5 | Induces apoptosis | |
| 4h | MCF-7 | 7 | Microtubule destabilization | |
| 4b | HepG-2 | 6 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique spirocyclic structure allows for distinctive binding interactions that can modulate the activity of these targets. For example, molecular docking studies have indicated that certain derivatives bind effectively to key proteins involved in cancer pathways, enhancing their therapeutic potential.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Evaluation : A study reported the synthesis and evaluation of various spiro compounds against pathogenic bacteria and fungi. Notably, derivatives showed promising results against E. coli and fungal strains like Syncephalastrum racemosum with MIC values lower than those of standard antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives significantly inhibited cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The compounds induced reactive oxygen species (ROS) generation leading to cell death, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for spiro[2H-chromene-3,1'-cyclopropane]-4-one, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves cyclopropanation and chromene ring formation. For example, solid-phase reactions using malonic acid and phenol in phosphorous oxychloride with ZnCl₂ as a catalyst can yield chromenone precursors (similar to methods for 4-hydroxy-6-substituted-2H-chromen-2-one synthesis) . Cyclopropane rings may be introduced via [2+1] cycloaddition using diazo compounds under transition metal catalysis. Key factors include temperature control (e.g., −78°C for sensitive intermediates), solvent selection (e.g., THF for polar aprotic conditions), and stoichiometric ratios of reactants to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm cyclopropane ring geometry and chromene carbonyl resonance (δ ~180 ppm for the 4-one group).
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves spirocyclic conformation and bond angles .
- HPLC : Monitors purity (>98% via reverse-phase C18 columns) with UV detection at λ ~270 nm (chromene absorption) .
Q. How should researchers handle safety risks associated with this compound in the laboratory?
- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.
- Skin contact : Wash immediately with soap/water; consult a physician for irritation.
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste treatment companies to avoid environmental contamination .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclopropane ring formation in this compound synthesis?
Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., DFT calculations) suggest that transition states favor cyclopropanation at the chromene C3 position due to lower strain energy and favorable orbital overlap between the chromene π-system and carbene intermediates. Molecular dynamics simulations further reveal that solvent polarity (e.g., acetonitrile vs. toluene) modulates reaction pathways .
Q. How does the spirocyclic architecture of this compound influence its physicochemical stability under varying pH and temperature conditions?
- Thermal stability : Decomposition occurs above 200°C (TGA data), with cyclopropane ring opening as the primary degradation pathway.
- pH sensitivity : The chromene-4-one moiety undergoes keto-enol tautomerism under alkaline conditions (pH > 10), leading to ring-opening reactions. Stability is optimal in neutral buffers (pH 6–8) .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
- Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the chromene or cyclopropane rings to isolate contributing factors.
- Docking studies : Use molecular modeling to validate binding interactions with target proteins (e.g., enzymes in antioxidant pathways) .
Q. What computational tools are recommended for predicting the antioxidant activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron-donating capacity.
- Molecular docking (AutoDock Vina) : Simulates interactions with free radicals (e.g., DPPH) or redox-active enzymes.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with experimental IC₅₀ values .
Q. How can researchers design experiments to evaluate the environmental impact of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
